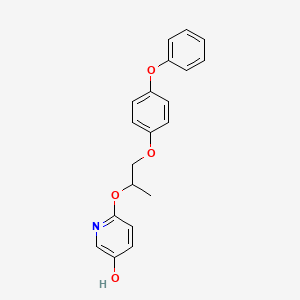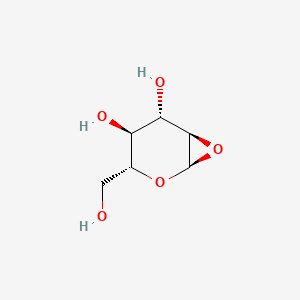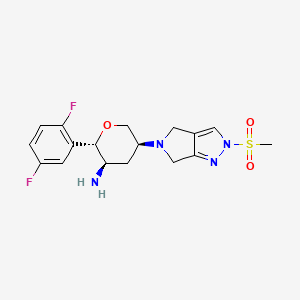
(2S,3R,5S)-Omarigliptin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,5S)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine, also known as (2S,3R,5S)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine, is a useful research compound. Its molecular formula is C17H20F2N4O3S and its molecular weight is 398.429. The purity is usually 95%.
BenchChem offers high-quality (2S,3R,5S)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R,5S)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Management von Typ-2-Diabetes
Omarigliptin wird hauptsächlich zur Behandlung von Typ-2-Diabetes mellitus (T2DM) eingesetzt. Es hat sich gezeigt, dass es als Zusatztherapie zu Metformin wirksam ist und als nicht unterlegen gegenüber Glimepirid bei der Senkung des HbA1c-Spiegels angesehen wird .
Wirksamkeit und Sicherheit bei der Behandlung von T2DM
Mehrere Phase-III-Studien haben die Wirksamkeit und Sicherheit von Omarigliptin bei der Behandlung von Patienten mit T2DM untersucht, obwohl einige Ergebnisse noch nicht veröffentlicht wurden .
Verringerung von Verzerrungen in klinischen Studien
In den klinischen Studien zu Omarigliptin wurden verschiedene Faktoren berücksichtigt, um Verzerrungen wie Selektionsverzerrung, Performanzverzerrung, Detektionsverzerrung, Abbrechverzerrung und Berichtsverzerrung zu beheben .
Studien zur Dosisfindung
In Studien zur Dosisfindung für die Behandlung von T2DM wurde Omarigliptin in mehreren Dosen getestet, um das optimale Wirksamkeitsprofil und Sicherheitsprofil zu bestimmen .
Potenzielles Antiparkinson-Mittel
Die Forschung hat das Umpositionierungspotenzial von Omarigliptin als Antiparkinson-Mittel untersucht und seine Auswirkungen auf Neurotoxin-induzierte Toxizität anhand von Zellmodellen der Parkinson-Krankheit (PD) bewertet .
Entzündungshemmende Wirkungen
Studien deuten darauf hin, dass Omarigliptin Entzündungen reduzieren kann, was ein pathologischer Mediator von Herz-Kreislauf-Ereignissen bei Patienten mit T2DM sein könnte .
Wirkmechanismus
Omarigliptin, also known as MK-3102, is a potent, long-acting oral antidiabetic drug of the DPP-4 inhibitor class . This article provides an overview of the mechanism of action of Omarigliptin, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary target of Omarigliptin is the enzyme dipeptidyl peptidase-4 (DPP-4) . DPP-4 is responsible for degrading incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) .
Mode of Action
Omarigliptin works by inhibiting DPP-4, which in turn increases the levels of incretin hormones GLP-1 and GIP . These hormones inhibit glucagon release, which subsequently increases insulin secretion, decreases gastric emptying, and decreases blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 by Omarigliptin leads to an increase in incretin levels, which affects the insulin-glucagon pathway . This results in increased insulin secretion and decreased glucagon release, leading to a decrease in blood glucose levels . Omarigliptin also has been reported to have antioxidant, anti-inflammatory, and anti-apoptotic properties, which may contribute to its therapeutic effects .
Pharmacokinetics
The pharmacokinetics of Omarigliptin were assessed following single and multiple doses in healthy subjects . Accumulation was minimal, and steady state was reached after 2 to 3 weeks . The average renal clearance of Omarigliptin was approximately 2 L/h .
Result of Action
The inhibition of DPP-4 by Omarigliptin leads to increased insulin secretion and decreased glucagon release, resulting in decreased blood glucose levels . This makes Omarigliptin effective in the treatment of type 2 diabetes . In addition, Omarigliptin has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic properties .
Eigenschaften
IUPAC Name |
(2S,3R,5S)-2-(2,5-difluorophenyl)-5-(2-methylsulfonyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N4O3S/c1-27(24,25)23-7-10-6-22(8-16(10)21-23)12-5-15(20)17(26-9-12)13-4-11(18)2-3-14(13)19/h2-4,7,12,15,17H,5-6,8-9,20H2,1H3/t12-,15+,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMPWKUAHLTIBJ-MJEQTWJJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C=C2CN(CC2=N1)C3CC(C(OC3)C4=C(C=CC(=C4)F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1C=C2CN(CC2=N1)[C@H]3C[C@H]([C@@H](OC3)C4=C(C=CC(=C4)F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

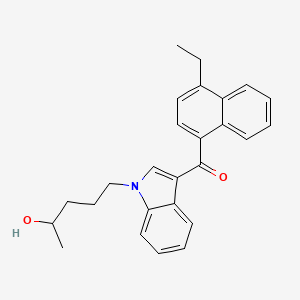

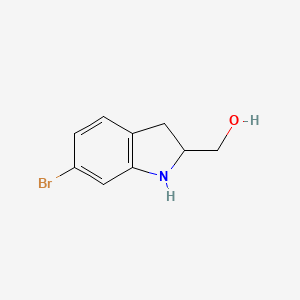
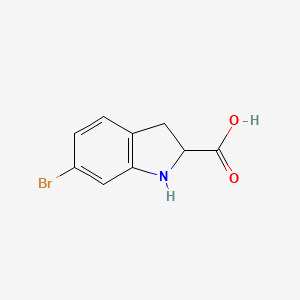
![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-EN-1-YL)cyclopentyl]hept-5-enoate](/img/structure/B580046.png)
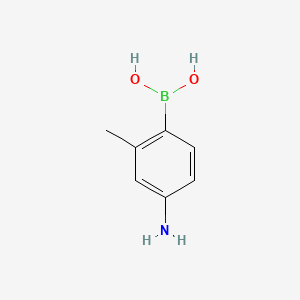

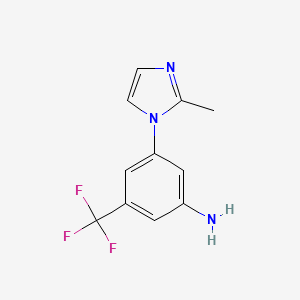

![2-Methoxybenzo[c]cinnoline](/img/structure/B580055.png)
